molecular formula C7H6BrFN2O3 B8096222 3-Bromo-5-fluoro-2-methoxy-4-nitroaniline

3-Bromo-5-fluoro-2-methoxy-4-nitroaniline

Cat. No.: B8096222
M. Wt: 265.04 g/mol
InChI Key: NLNFZUVHYNGFMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-fluoro-2-methoxy-4-nitroaniline is a multifunctional aromatic amine with a molecular formula of C₇H₅BrFN₂O₃. It features substituents at positions 2 (methoxy), 3 (bromo), 4 (nitro), 5 (fluoro), and an amino group at position 1. This compound’s unique electronic profile arises from the interplay of electron-withdrawing (nitro, bromo, fluoro) and electron-donating (methoxy, amino) groups.

Properties

IUPAC Name

3-bromo-5-fluoro-2-methoxy-4-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFN2O3/c1-14-7-4(10)2-3(9)6(5(7)8)11(12)13/h2H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNFZUVHYNGFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1N)F)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-2-methoxy-4-nitroaniline typically involves multiple steps. One common route includes:

    Bromination: The addition of a bromine atom to the aromatic ring.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to maintain precise control over reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-2-methoxy-4-nitroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated sulfuric acid and nitric acid at low temperatures.

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.

Major Products

    Substitution: Products depend on the nucleophile used in the reaction.

    Reduction: The major product is the corresponding amine derivative.

Scientific Research Applications

3-Bromo-5-fluoro-2-methoxy-4-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-2-methoxy-4-nitroaniline depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like nitro and halogens can influence its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight Substituent Positions Purity Notable Properties
3-Bromo-5-fluoro-2-methoxy-4-nitroaniline C₇H₅BrFN₂O₃ 289.03 2-OCH₃, 3-Br, 4-NO₂, 5-F, 1-NH₂ N/A High polarity, complex electronic effects
3-Bromo-5-fluoro-4-iodoaniline C₆H₄BrFINO 314.91 3-Br, 5-F, 4-I, 1-NH₂ 95% Higher MW due to iodine; potential for nucleophilic substitution at I
2-Bromo-1-fluoro-4-nitrobenzene C₆H₃BrFNO₂ 220.00 2-Br, 1-F, 4-NO₂ N/A Lacks methoxy and amino groups; simpler reactivity
2-Bromo-5-nitroaniline C₆H₅BrN₂O₂ 217.02 2-Br, 5-NO₂, 1-NH₂ >97.0% mp 137–141°C; lacks methoxy and fluorine
1,3-Difluoro-5-iodo-2-methoxybenzene C₇H₅F₂IO 270.02 2-OCH₃, 1,3-F, 5-I 96% High MW (iodine); methoxy enhances solubility
Key Observations :
  • Molecular Weight : The target compound (289.03 g/mol) is lighter than iodinated analogs (e.g., 314.91 g/mol for 3-Bromo-5-fluoro-4-iodoaniline ) but heavier than simpler nitroaromatics like 2-Bromo-5-nitroaniline (217.02 g/mol ).
  • Electronic Effects: The nitro group at position 4 strongly withdraws electrons, while the methoxy (position 2) and amino (position 1) groups donate electrons, creating a polarized electronic environment. This contrasts with 2-Bromo-1-fluoro-4-nitrobenzene , which lacks balancing donor groups.
  • Reactivity: The amino group enables diazotization reactions, while the bromo and fluoro substituents may facilitate cross-coupling (e.g., Suzuki). Iodinated analogs (e.g., ) are more reactive in nucleophilic substitutions due to iodine’s lower bond dissociation energy.

Biological Activity

3-Bromo-5-fluoro-2-methoxy-4-nitroaniline is a halogenated aromatic amine that has garnered attention due to its potential biological activities. This compound, characterized by the presence of bromine, fluorine, methoxy, and nitro groups, exhibits a range of pharmacological properties that make it a subject of interest in medicinal chemistry and drug development.

The molecular formula of this compound is C7H6BrFN2O3C_7H_6BrFN_2O_3. It features:

  • Bromine (Br) : Affects the electronic properties and reactivity.
  • Fluorine (F) : Enhances lipophilicity and biological activity.
  • Methoxy (OCH₃) : Acts as an electron-donating group, influencing the compound's reactivity.
  • Nitro (NO₂) : Often associated with biological activity due to its ability to participate in redox reactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have shown that derivatives containing nitroaniline moieties can inhibit the proliferation of various cancer cell lines, including leukemia cells. The mechanism often involves the interference with cellular processes such as DNA synthesis and cell cycle progression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against certain bacterial strains, particularly those resistant to conventional antibiotics. The biological evaluation of related compounds indicates that modifications in the substituents can lead to enhanced activity against pathogens like Mycobacterium tuberculosis with minimal cytotoxicity towards human cells .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • DNA Intercalation : The nitro group can facilitate intercalation between DNA bases, disrupting replication.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for tumor growth or bacterial survival.
  • Reactive Oxygen Species (ROS) Generation : Nitro compounds can generate ROS upon reduction, leading to oxidative stress in cells.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

  • Solubility : It is sparingly soluble in water but dissolves well in organic solvents, which may affect its bioavailability and distribution within biological systems.
  • Absorption and Metabolism : Studies on similar compounds indicate that they undergo metabolic transformations that can either activate or detoxify their biological effects.

Case Studies

  • Antitumor Activity Evaluation : A study involving various nitroaniline derivatives demonstrated that modifications at the aniline nitrogen significantly influenced their IC50 values against L1210 mouse leukemia cells. Compounds with electron-withdrawing groups exhibited enhanced potency .
  • Antimycobacterial Screening : Research on related compounds showed promising results against M. tuberculosis, with MIC values ranging from 4 to 64 μg/mL for various derivatives. This suggests that structural modifications can lead to improved efficacy against resistant strains .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC/IC50 ValueReference
This compoundAnticancerNot specified
5-Fluoro-2-methoxy-4-nitroanilineAntimycobacterial4 μg/mL
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamideAntitubercular4 μg/mL
Various NitroanilinesAnticancerIC50 values in nanomolar range

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.